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Compound of Interest

Compound Name:
Glycine tert-butyl ester

hydrochloride

Cat. No.: B555826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Glycine tert-
butyl ester hydrochloride (H-Gly-OtBu·HCl), a crucial reagent in peptide synthesis and drug

development. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectral characteristics, offering a valuable resource for compound identification, purity

assessment, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

Glycine tert-butyl ester hydrochloride. Both ¹H and ¹³C NMR provide detailed information

about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum of Glycine tert-butyl ester hydrochloride is characterized by two main

signals corresponding to the protons of the tert-butyl group and the α-methylene protons. The

ammonium protons often appear as a broad singlet. The chemical shifts can vary slightly

depending on the solvent used.
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Proton Assignment
Chemical Shift (δ) in

ppm (DMSO-d₆)
Multiplicity Integration

tert-butyl (-C(CH₃)₃) ~ 1.45 Singlet 9H

α-methylene (-CH₂-) ~ 3.65 Singlet 2H

Ammonium (-NH₃⁺) ~ 8.4 (broad) Singlet 3H

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The key

resonances are attributed to the carbonyl carbon of the ester, the quaternary and methyl

carbons of the tert-butyl group, and the α-carbon.

Carbon Assignment Chemical Shift (δ) in ppm (DMSO-d₆)

Carbonyl (C=O) ~ 168

Quaternary (-C(CH₃)₃) ~ 82

α-carbon (-CH₂-) ~ 40

Methyl (-C(CH₃)₃) ~ 28

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in Glycine
tert-butyl ester hydrochloride. The IR spectrum exhibits characteristic absorption bands

corresponding to the vibrations of its key functional groups.
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Vibrational Mode Frequency (cm⁻¹) Intensity

N-H stretch (ammonium salt) 3100-2800 Strong, Broad

C-H stretch (aliphatic) 2980-2940 Medium

C=O stretch (ester) ~ 1740 Strong

N-H bend (ammonium salt) ~ 1600 Medium

C-O stretch (ester) ~ 1150 Strong

Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of Glycine tert-butyl ester
hydrochloride for structural confirmation and purity analysis.

Materials:

Glycine tert-butyl ester hydrochloride

Deuterated solvent (e.g., DMSO-d₆)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh 10-20 mg of Glycine tert-butyl ester hydrochloride.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆)

directly in a clean, dry NMR tube.

Cap the NMR tube and gently agitate to ensure complete dissolution.
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Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical solvent peak.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number

of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain the infrared spectrum of solid Glycine tert-butyl ester hydrochloride to

identify its functional groups.

Materials:

Glycine tert-butyl ester hydrochloride
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FTIR grade Potassium Bromide (KBr), dried

Agate mortar and pestle

Pellet press and die set

FTIR spectrometer

Procedure:

Sample Preparation:

Place a small amount of dry KBr powder in an agate mortar and grind to a fine powder.

Add approximately 1-2 mg of Glycine tert-butyl ester hydrochloride to the mortar.

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

Pellet Formation:

Transfer a small amount of the mixture into the pellet die.

Assemble the die and place it in the hydraulic press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:
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Identify the characteristic absorption bands and assign them to the corresponding

functional group vibrations.
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Caption: Experimental workflow for the spectroscopic analysis of Glycine tert-butyl ester
hydrochloride.
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Caption: Logical relationship between the structure and spectroscopic data of Glycine tert-
butyl ester hydrochloride.
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To cite this document: BenchChem. [Spectroscopic Analysis of Glycine tert-butyl ester
hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555826#spectroscopic-data-nmr-ir-for-glycine-tert-
butyl-ester-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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